Allantoate -

Allantoate

Catalog Number: EVT-10891460
CAS Number:
Molecular Formula: C4H7N4O4-
Molecular Weight: 175.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Allantoate is a monocarboxylic acid anion that is the conjugate base of allantoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a member of ureas and a monocarboxylic acid anion. It is a conjugate base of an allantoic acid.
Source and Classification

Allantoate is primarily derived from the breakdown of allantoin, which itself originates from uric acid. In plants, the conversion of uric acid to allantoin and subsequently to allantoate involves multiple enzymatic steps. Allantoate can be classified as a ureide, a type of compound that contains both urea and amino groups. It is categorized under the broader class of nitrogenous compounds due to its role in nitrogen metabolism.

Synthesis Analysis

Methods of Synthesis

Allantoate synthesis occurs through the enzymatic conversion of allantoin. The key enzymes involved include:

  • Allantoinase: Converts allantoin to allantoate.
  • Allantoate Amidohydrolase: Hydrolyzes allantoate to produce S-ureidoglycine and ammonium.

These reactions are part of a series of biochemical pathways that facilitate nitrogen recycling in organisms. The synthesis process can occur in various cellular compartments, including the cytosol and peroxisomes, depending on the organism.

Technical Details

The enzymatic activity associated with allantoate synthesis has been studied extensively. For instance, the enzyme allantoinase has been characterized in several species, including Escherichia coli and various plants. Kinetic studies often reveal that these enzymes follow Michaelis-Menten kinetics, indicating a well-defined substrate affinity and reaction rate.

Molecular Structure Analysis

Data on Molecular Properties

  • Molecular Weight: Approximately 158.13 g/mol.
  • Solubility: Allantoate is soluble in water due to its polar nature.
Chemical Reactions Analysis

Reactions Involving Allantoate

  1. Hydrolysis: Allantoate can be hydrolyzed by allantoate amidohydrolase to yield S-ureidoglycine and ammonium:
    Allantoate+H2Oallantoate amidohydrolaseS ureidoglycine+NH4++CO2\text{Allantoate}+\text{H}_2\text{O}\xrightarrow{\text{allantoate amidohydrolase}}\text{S ureidoglycine}+\text{NH}_4^++\text{CO}_2
  2. Degradation Pathways: Following its hydrolysis, S-ureidoglycine can further degrade into glyoxylate or undergo additional transformations depending on cellular conditions.

Technical Details of Reactions

The kinetics of these reactions have been studied using various substrates and conditions, revealing insights into enzyme efficiency and substrate specificity. For example, the presence of divalent cations can significantly influence enzyme activity.

Mechanism of Action

Process Involved in Allantoate Metabolism

The mechanism by which allantoate functions in nitrogen metabolism involves several steps:

Data on Mechanism Efficiency

Studies indicate that these enzymatic processes are tightly regulated and can vary based on environmental conditions such as nutrient availability and stress factors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Allantoate is typically a white crystalline solid.
  • Melting Point: The melting point varies based on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • pH Stability: Allantoate exhibits stability across a range of pH levels but may degrade under extreme conditions.
  • Reactivity: It participates readily in hydrolytic reactions due to the presence of amide groups.
Applications

Scientific Uses of Allantoate

Allantoate has several applications in scientific research:

  1. Nitrogen Metabolism Studies: It serves as an important marker for studying nitrogen cycling in plants.
  2. Agricultural Biotechnology: Understanding allantoate metabolism can lead to advancements in crop resilience against abiotic stressors.
  3. Biochemical Pathway Elucidation: Researchers utilize allantoate to dissect complex biochemical pathways involving purine metabolism.
Biosynthesis and Catabolic Pathways of Allantoate in Plants

Role in Purine Degradation and Nitrogen Recycling Mechanisms

Allantoate occupies a central position in the purine degradation pathway, serving as the primary conduit for liberating nitrogen atoms stored within purine rings for plant assimilation. This pathway is indispensable for nitrogen recycling, particularly during critical developmental stages like germination and senescence, when internal nitrogen reserves are remobilized to support growth and reproduction. Purine nucleotides (adenine and guanine) undergo sequential oxidation to yield uric acid, which is further processed to form allantoin and subsequently allantoate. The enzymatic breakdown of allantoate releases four nitrogen atoms (as ammonium) and glyoxylate per purine ring. This ammonium is reassimilated into amino acids via the glutamine synthetase/glutamate synthase cycle, making it available for de novo protein and nucleotide synthesis. Consequently, purine catabolism via allantoate recovers up to 19% of the reduced nitrogen stored in nucleic acids within leaves, representing a vital salvage pathway under nitrogen-limiting conditions [1] [8].

In tropical legumes (e.g., soybean, common bean), allantoate assumes an additional critical role as the dominant long-distance transport molecule for symbiotically fixed nitrogen. Up to 90% of the nitrogen exported from root nodules to shoots occurs in the form of ureides (allantoin and allantoate), reflecting their high nitrogen-to-carbon ratio (1:1), which minimizes carbon expenditure during transport. Within shoot tissues, allantoate degradation releases ammonium, providing a primary nitrogen source for amino acid synthesis and general plant metabolism. This dual function—nitrogen recycling from endogenous nucleic acids and nitrogen transport from symbiotic fixation—underscores allantoate's metabolic significance [1] [2] [5].

Enzymatic Conversion of Allantoin to Allantoate via Allantoinase

The conversion of allantoin to allantoate is catalyzed by the metalloenzyme allantoinase (EC 3.5.2.5; systematic name: (S)-allantoin amidohydrolase). This hydrolysis reaction opens the hydantoin ring of allantoin, incorporating a water molecule to form allantoate. Plant allantoinases exhibit strict stereospecificity for the physiologically predominant S-allantoin isomer. The enzyme requires divalent metal ions for activity, with biochemical studies suggesting manganese (Mn²⁺) as a potential cofactor in plants, though zinc (Zn²⁺) and cobalt (Co²⁺) activate bacterial orthologs [3] [6] [8].

Molecular characterization reveals that plant allantoinases, such as those cloned from Arabidopsis thaliana (AtALN) and Robinia pseudoacacia (RpALN), possess an N-terminal signal peptide targeting them to the endoplasmic reticulum (ER). Functional complementation of yeast (Saccharomyces cerevisiae) dal1 mutants (deficient in allantoinase) confirmed the enzymatic activity of these plant genes. Expression of allantoinase is dynamically regulated by nitrogen availability; absence of preferred nitrogen sources (e.g., nitrate, ammonium) or presence of allantoin as the sole nitrogen source induces ALN gene expression, ensuring metabolic flexibility [8] [3].

Table 1: Properties of Characterized Plant Allantoinases

PropertyArabidopsis thaliana (AtALN)Robinia pseudoacacia (RpALN)Common Bean
Gene IdentifierAT4G04955Not specifiedPvALN (inferred)
Amino Acid Length506512~480-500 (estimated)
Signal PeptideYes (cleavage at aa 26)Yes (cleavage at aa 30)Yes
Subcellular LocalizationEndoplasmic ReticulumEndoplasmic ReticulumEndoplasmic Reticulum
Metal Ion RequirementLikely Mn²⁺Likely Mn²⁺Likely Mn²⁺
Tissue-Specific ExpressionUbiquitous, N-regulatedBark/Cambium (high), Roots (low)Leaves (high)
Functional ConfirmationComplements yeast dal1Complements yeast dal1Biochemical activity

Allantoate Amidohydrolase (AAH)-Mediated Hydrolysis to Ureidoglycine

Allantoate catabolism is primarily mediated by allantoate amidohydrolase (AAH; EC 3.5.3.9) in plants. This enzyme catalyzes the hydrolysis of allantoate, producing S-ureidoglycine (also known as 2-oxy-4-hydroxy-4-carboxy-5-ureidoimidazoline), carbon dioxide (CO₂), and one molecule of ammonium (NH₄⁺). Crucially, this reaction proceeds without a urea intermediate, distinguishing the plant pathway from the allantoicase (EC 3.5.3.4) pathway found in some fungi and animals which releases urea [1] [7] [3].

AAH is a homodimeric metalloenzyme absolutely dependent on manganese (Mn²⁺) for activity. Half-maximal activation occurs at physiological Mn²⁺ concentrations of 2–3 μM. The enzyme exhibits high substrate specificity for allantoate, with kinetic studies in Phaseolus vulgaris (common bean) revealing a Km of approximately 0.46 mM. AAH activity is strongly inhibited by micromolar concentrations of fluoride (F⁻) and borate (BO₃³⁻), likely through Mn²⁺ chelation. Furthermore, millimolar concentrations of the amino acids L-asparagine (L-Asn) and L-aspartate (L-Asp) act as competitive inhibitors, potentially providing physiological feedback regulation linking amino acid pools to ureide degradation rates. This inhibition may contribute to observed ureide accumulation in legume leaves under conditions like drought stress where L-Asn concentrations rise sharply [1] [7] [9].

The product, S-ureidoglycine, is chemically unstable. Its further metabolism requires the enzyme ureidoglycine aminohydrolase (UGlyAH; AllE), which hydrolyzes it enantioselectively to S-ureidoglycolate and a second molecule of ammonium. UGlyAH also resides within the ER, minimizing diffusion of the reactive ureidoglycine intermediate. S-ureidoglycolate is subsequently hydrolyzed to glyoxylate and a third ammonium ion by ureidoglycolate amidohydrolase (UAH), completing the liberation of all four nitrogen atoms from the original purine ring [3] [5].

Table 2: Key Enzymes in Plant Allantoate Degradation

EnzymeEC NumberReaction CatalyzedProductsCofactor/Metal RequirementLocalization
Allantoate Amidohydrolase (AAH)3.5.3.9Allantoate + H₂OS-ureidoglycine + CO₂ + NH₄⁺Mn²⁺ (essential)Endoplasmic Reticulum
Ureidoglycine Aminohydrolase (UGlyAH)3.5.3.-S-ureidoglycine + H₂OS-ureidoglycolate + NH₄⁺Mn²⁺Endoplasmic Reticulum
Ureidoglycolate Amidohydrolase (UAH)3.5.3.19S-ureidoglycolate + H₂OGlyoxylate + 2NH₄⁺ + CO₂*Mn²⁺Endoplasmic Reticulum

Note: *Release of 2 NH₄⁺ and CO₂ likely involves a carbamate intermediate that decomposes non-enzymatically.

Compartmentalization of Ureide Metabolism Across Peroxisomes and Endoplasmic Reticulum

Plant ureide metabolism exhibits strict compartmentalization, ensuring metabolic efficiency and preventing the accumulation of potentially harmful intermediates:

  • Cytoplasm: Initial steps of purine degradation occur here. Xanthine dehydrogenase (XDH) converts xanthine to uric acid.
  • Peroxisomes: Uric acid is imported via anion-selective channels. Urate oxidase (UO) catalyzes its oxidation to 5-hydroxyisourate (HIU). Bifunctional allantoin synthase then converts HIU via 2-oxy-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) to allantoin.
  • Endoplasmic Reticulum (ER): Allantoin is imported into the ER lumen. Here, the sequential actions of allantoinase (ALN), allantoate amidohydrolase (AAH), ureidoglycine aminohydrolase (UGlyAH), and ureidoglycolate amidohydrolase (UAH) convert allantoin to glyoxylate and ammonium ions. Fluorescent protein fusions and biochemical fractionation studies in Arabidopsis and soybean confirm the ER localization of ALN, AAH, and UGlyAH [1] [3] [4].

This spatial separation necessitates efficient inter-organellar transport. While the mechanism for allantoin transfer from peroxisomes to the ER is not fully elucidated, involvement of specific transporters or vesicular trafficking has been proposed. Furthermore, Ureide Permeases (UPS), such as AtUPS5 in Arabidopsis, facilitate allantoin transport across cellular membranes. AtUPS5 localizes to the ER, trans-Golgi network/early endosome, and plasma membrane, suggesting roles in both subcellular allantoin distribution within the ER for degradation and potentially in vesicular export for long-distance transport [4] [5]. The final products, glyoxylate and ammonium, exit the ER, likely via transporters, for further metabolism. Glyoxylate enters the photorespiratory cycle in peroxisomes or the glyoxylate cycle in glyoxysomes, while ammonium is assimilated in the cytosol or chloroplasts.

Cross-Species Variation in Allantoate Metabolic Pathways: Legumes vs. Non-Legumes

While the core enzymatic steps of allantoate biosynthesis and degradation are conserved across higher plants, significant functional and regulatory variations exist between legumes and non-legumes, primarily driven by their differing reliance on ureides for nitrogen transport and storage:

  • Legumes (Ureide-Transporting):
  • Primary Nitrogen Transport: Tropical legumes (e.g., soybean (Glycine max), common bean (Phaseolus vulgaris), cowpea) utilize allantoin and allantoate as the dominant nitrogen transport forms from nitrogen-fixing root nodules to aerial parts. Ureides can constitute 70-90% of the nitrogenous compounds in xylem sap under active nitrogen fixation.
  • High Metabolic Flux: Nodules and leaves exhibit very high activities of enzymes involved in ureide synthesis (XDH, UO) and degradation (ALN, AAH, UGlyAH, UAH) to handle the massive flux of fixed nitrogen. For example, Phaseolus vulgaris leaves show the highest AAH activity and allantoate concentrations compared to other tissues [1] [5] [7].
  • Physiological Regulation: AAH activity in legumes appears subject to post-transcriptional regulation. Drought stress induces significant accumulation of ureides (allantoate in particular) in leaves, coinciding with increased L-Asn levels (an AAH inhibitor), but not necessarily with changes in AAH mRNA levels. This accumulation was historically hypothesized as a signal to downregulate nodule nitrogen fixation, though recent evidence challenges this view [7] [3].
  • Distinct Transporters: Specific ureide permeases (e.g., PvUPS1 in common bean, GmUPS1 in soybean) are highly expressed in nodules and vascular tissues for efficient allantoin/allantoate loading into the xylem [5] [4].

  • Non-Legumes:

  • Nitrogen Recycling & Stress Response: Non-legumes (e.g., Arabidopsis thaliana, cereals, black locust (Robinia pseudoacacia)) primarily utilize the ureide pathway for internal nitrogen recycling from senescing tissues or nucleic acid turnover, and as a component of abiotic stress tolerance. Ureides typically contribute less than 15% to total nitrogen transport/storage.
  • Stress-Linked Accumulation: Non-legumes accumulate allantoin and allantoate significantly under abiotic stresses (drought, salinity, heavy metals, UV, cold, heat, nutrient deficiency). This accumulation protects against oxidative damage by enhancing antioxidant enzyme activity (SOD, CAT, APX) and modulating stress hormone signaling (ABA, JA). Arabidopsis mutants impaired in xanthine dehydrogenase (XDH, upstream of allantoin) or allantoinase (ALN) are hypersensitive to drought and oxidative stress [2] [5] [8].
  • Tissue-Specific Regulation: Expression patterns differ markedly from legumes. For instance, in black locust, RpALN expression is high in the bark/cambial region during spring and fall (periods of nitrogen mobilization), absent in roots, and low in developing wood, contrasting with the high leaf expression seen in legumes [8].

Properties

Product Name

Allantoate

IUPAC Name

2,2-bis(carbamoylamino)acetate

Molecular Formula

C4H7N4O4-

Molecular Weight

175.12 g/mol

InChI

InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)/p-1

InChI Key

NUCLJNSWZCHRKL-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])(NC(=O)N)NC(=O)N

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